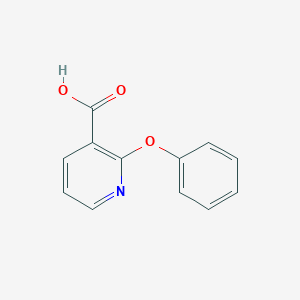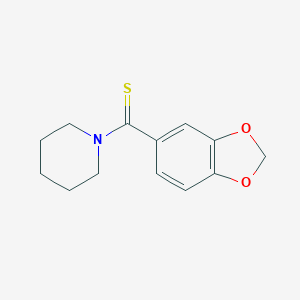
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic psychoactive drug that has gained popularity in recent years due to its stimulant effects. MDPV belongs to the class of cathinones, which are structurally similar to amphetamines and share similar pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research by Belghiti et al. (2018) investigates derivatives of Piperine, including 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one, for their potential as corrosion inhibitors on iron surfaces. Their study using Density Functional Theory (DFT) and Monte Carlo dynamics suggests these compounds could act as effective corrosion inhibitors, highlighting the significance of the 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione structure in this application (Belghiti et al., 2018).
Modulation of Glutamate Receptors
Stäubli et al. (1994) explored the effects of an experimental drug with a structure similar to 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione on glutamate receptors. Their research indicates that this compound can facilitate glutamatergic transmission in the brain, impacting the induction of long-term potentiation in the hippocampus of rats (Stäubli et al., 1994).
Anti-Fatigue Effects
A study by Fan et al. (2014) found that 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine enhances endurance capacity in mice, suggesting its potential as a therapeutic agent for fatigue. The compound was shown to influence energy storage and metabolism, along with boosting cellular antioxidant enzymes (Fan et al., 2014).
Piperdardine Isolation
Research by Araújo-Júnior et al. (1997) isolated a new piperidine alkaloid, piperdardine, from Piper tuberculatum. This compound includes a 1,3-benzodioxol-5-yl(piperidin-1-yl) structure, contributing to the understanding of the chemical diversity in piperidine alkaloids (Araújo-Júnior et al., 1997).
Insecticidal Properties
Siddiqui et al. (2004) identified compounds in Piper nigrum, including derivatives of 1,3-Benzodioxol-5-yl(piperidin-1-yl), which exhibited insecticidal properties against larvae of Aedes aegypti. This demonstrates the potential of such compounds in pest control applications (Siddiqui et al., 2004).
Inhibition of Nitric Oxide Formation
Wei et al. (2007) discovered that 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs are potent inhibitors of nitric oxide formation. This finding suggests therapeutic potential in conditions where nitric oxide modulation is beneficial (Wei et al., 2007).
Eigenschaften
CAS-Nummer |
77129-70-5 |
|---|---|
Produktname |
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione |
Molekularformel |
C13H15NO2S |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl(piperidin-1-yl)methanethione |
InChI |
InChI=1S/C13H15NO2S/c17-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)16-9-15-11/h4-5,8H,1-3,6-7,9H2 |
InChI-Schlüssel |
GRKFQNCLGKIJKV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
Andere CAS-Nummern |
77129-70-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
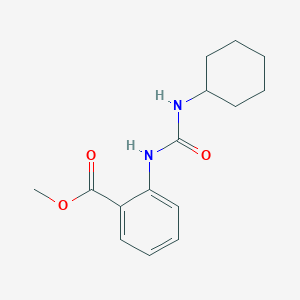
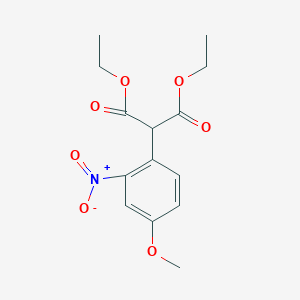
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)


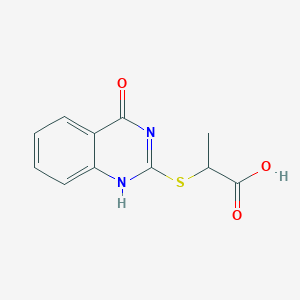
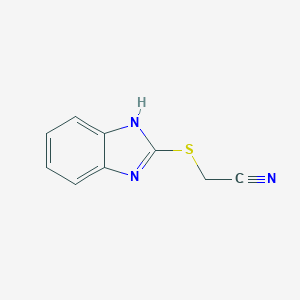
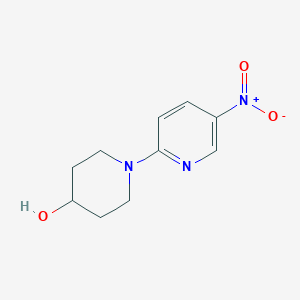
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)
